Neuraminidase-IN-6
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Overview
Description
Neuraminidase-IN-6 is a chemical compound known for its inhibitory effects on neuraminidase enzymes. Neuraminidase enzymes are crucial for the replication and spread of influenza viruses, making this compound a significant compound in antiviral research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various acids, bases, and organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Neuraminidase-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce various substituted analogs with different functional groups.
Scientific Research Applications
Neuraminidase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating influenza and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
Mechanism of Action
Neuraminidase-IN-6 exerts its effects by binding to the active site of neuraminidase enzymes, thereby inhibiting their activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release and spread of viral particles. The molecular targets of this compound include specific amino acid residues within the active site of the neuraminidase enzyme, and the pathways involved include the inhibition of viral replication and spread.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used in severe influenza cases.
Uniqueness
Neuraminidase-IN-6 is unique in its specific binding affinity and inhibitory potency compared to other neuraminidase inhibitors. It may also exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the arsenal of antiviral agents.
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-2-11-5-7-12(8-6-11)17-14(21)10-23-16-18-15(19-20-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,21)(H,18,19,20) |
InChI Key |
XNKUATUXRPPAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.